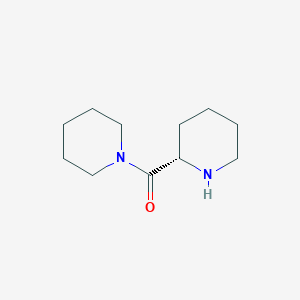
(2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride is a coordination compound that features two bipyridine ligands, one of which is substituted with an ethynyl group. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride typically involves the reaction of 2,2’-bipyridine with 4-ethynyl-2,2’-bipyridine in the presence of a metal chloride, such as ruthenium chloride. The reaction is carried out under controlled conditions, often involving solvents like acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the bipyridine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands can be introduced under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a wide range of metal-ligand complexes .
Scientific Research Applications
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Employed in bio-imaging and as a probe in biochemical assays due to its fluorescent properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The ethynyl group enhances the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in catalysis and material science.
4-Ethynyl-2,2’-bipyridine: Similar to the compound but lacks the dichloride component.
Uniqueness
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride is unique due to the presence of both bipyridine and ethynyl groups, which enhance its coordination properties and reactivity. This makes it particularly valuable in applications requiring high stability and specificity .
Properties
Molecular Formula |
C32H24Cl2N6Ru |
|---|---|
Molecular Weight |
664.5 g/mol |
IUPAC Name |
4-ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C12H8N2.2C10H8N2.2ClH.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1,3-9H;2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
USVPTLXDKHDETO-UHFFFAOYSA-L |
Canonical SMILES |
C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)













